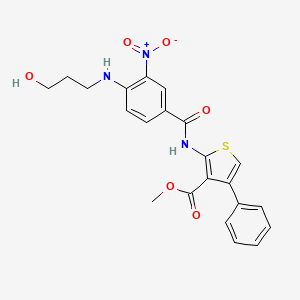![molecular formula C23H21ClN4OS B2517929 2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226429-03-3](/img/structure/B2517929.png)
2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including antiepileptic, antibacterial, and potential antipsychotic properties . The presence of a benzylpiperazine moiety suggests potential neurological activity, as similar structures have been evaluated for their binding affinities at various neurological receptors .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from basic heterocyclic scaffolds and introducing various substituents to achieve the desired biological activity. For instance, a series of 2-substituted pyrimidine derivatives have been synthesized and evaluated for their antiepileptic activity, with the introduction of various halogen substituents at the phenyl ring . Similarly, the synthesis of related compounds with a focus on cholinesterase inhibition and Aβ-aggregation inhibition has been reported, indicating the versatility of the pyrimidine scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, has been characterized by X-ray diffraction, revealing a triclinic system with specific cell constants and hydrogen bonding patterns . These structural features are essential for understanding the compound's interaction with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are often explored to enhance their pharmacological profile. For instance, halogenated arylpiperazine derivatives have been studied for their receptor binding affinities, and the effects of halogenation on these properties have been analyzed . The introduction of different substituents can significantly alter the compound's affinity for specific receptors, which is a key consideration in drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the compound's molecular structure and substituents. For example, the introduction of a benzylpiperazine moiety can affect the compound's lipophilicity, which in turn can influence its ability to cross the blood-brain barrier and exert neurological effects .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Activities
Thienopyrimidine derivatives have been synthesized and evaluated for their antibacterial activity, showing significant potential in combating bacterial infections. For instance, novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives demonstrated high activity against Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus, indicating the potential of thienopyrimidine compounds in developing new antibacterial agents (Giri et al., 2017).
Antiepileptic Properties
A series of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were designed and synthesized, displaying antiepileptic properties through maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc PTZ) seizures tests. This research underscores the potential of thienopyrimidine derivatives in developing new antiepileptic medications (Karthick et al., 2016).
Anti-inflammatory and Antinociceptive Activities
The antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives were investigated, revealing significant activities in these areas. The findings support the exploration of thienopyrimidine compounds for their potential use in treating pain and inflammation (Selvam et al., 2012).
Antimicrobial and Antifungal Applications
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited promising antibacterial and antifungal activities, suggesting the utility of these compounds in addressing microbial infections. Some derivatives showed higher activity against Candida fungus species than fluconazole, highlighting their potential as antimicrobial and antifungal agents (Kahveci et al., 2020).
Anticancer Activity
The antitumor activities of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were evaluated, with several compounds displaying potent anticancer activity against human cancer cell lines. This suggests the significant potential of thienopyrimidine derivatives in cancer research and therapy development (Hafez & El-Gazzar, 2017).
Eigenschaften
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c24-18-8-6-17(7-9-18)19-15-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJASNQAZTURBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

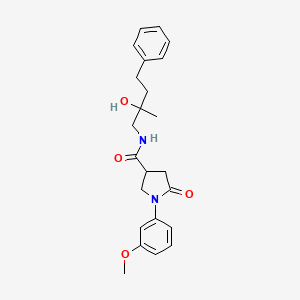
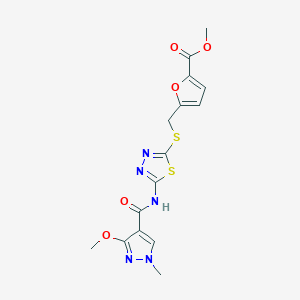
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2517850.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2517851.png)
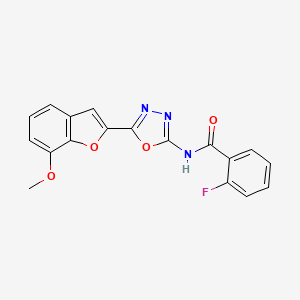
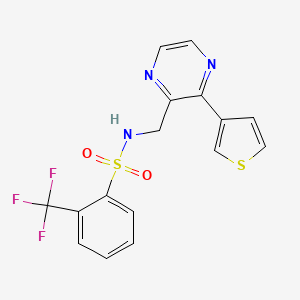

![N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2517859.png)

![N-cyclopropyl-4-fluoro-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B2517861.png)
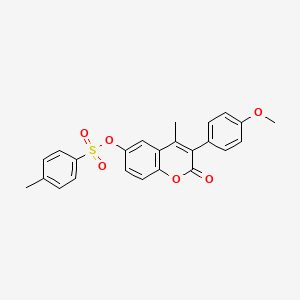
![2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2517865.png)

